molecular formula C18H16N2O4S B2548363 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide CAS No. 303126-34-3

3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide

Cat. No.: B2548363
CAS No.: 303126-34-3
M. Wt: 356.4
InChI Key: XISYKXCJTHZZRX-UHFFFAOYSA-N
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Description

3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is a naphthalene-based carbohydrazide derivative featuring a 3-hydroxynaphthalene core substituted with a 4-methylbenzenesulfonyl hydrazide group. Its synthesis typically involves condensation reactions between naphthalene-2-carbohydrazide and substituted sulfonyl chlorides under reflux conditions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

3-hydroxy-N'-(4-methylphenyl)sulfonylnaphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-6-8-15(9-7-12)25(23,24)20-19-18(22)16-10-13-4-2-3-5-14(13)11-17(16)21/h2-11,20-21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYKXCJTHZZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-hydroxy-N’-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Electrochemical Radical Reactions

The sulfonyl hydrazide moiety in 1 participates in electrosynthesis as a radical precursor. For example:

Alkyne Sulfonylation

Under electrochemical conditions (graphite anode, Pt cathode, nnBu4_4NBF4_4 electrolyte), 1 reacts with terminal alkynes to form β-sulfonyl alkenes via radical addition (Scheme 1) .
Reaction Conditions :

SubstrateAlkyneYield (%)
1 Phenyl78
1 Ethyl65

Mechanism :

  • Anodic oxidation generates a sulfonyl radical.

  • Radical addition to the alkyne forms a vinyl radical.

  • Oxidation and proton loss yield the alkene .

Triazine Formation

Heating 1 with dimethyloxalate in methanol induces cyclization to 1,3,5-triazine derivatives (Scheme 2) .
Reaction Conditions :

  • Temperature : Reflux (65°C)

  • Time : 6–8 hours

  • Yield : 70–85%

Product : 4-Amino-6-(arylamino)-N-phenyl-1,3,5-triazine-2-carbohydrazide derivatives with antimicrobial activity .

Cross-Coupling Reactions

The tosyl group in 1 can act as a directing or leaving group in transition-metal catalysis:

Palladium-Catalyzed Arylation

Using Pd(OAc)2_2 and Josiphos ligand (L53 ), 1 undergoes enantioselective coupling with aryl halides (e.g., bromobenzene) to form biaryl products (Scheme 3) .
Key Data :

Aryl Halideee (%)Yield (%)
4-Bromotoluene9188
2-Bromonaphthalene8576

Diaza-Wittig-Type Rearrangement

Treatment of 1 with tt-BuOK (6 equiv) in THF induces a diaza- -Wittig rearrangement, forming 1,2-benzothiazine derivatives (Scheme 4) .
Mechanistic Insights :

  • Deprotonation generates a dianionic intermediate.

  • N–N bond cleavage and C–N bond formation yield the heterocycle .

Reaction Scope :

SubstituentYield (%)
–CH3_388
–Cl74

Biological Activity and Coordination Chemistry

While not a direct reaction, 1 exhibits bioactivity:

Antibacterial Screening

Derivatives of 1 show inhibition against Staphylococcus aureus (MIC = 8–16 µg/mL) and Escherichia coli (MIC = 16–32 µg/mL) .

Metal Complexation

The hydroxyl and hydrazide groups coordinate to Cu(II) or Fe(III), forming complexes with enhanced antioxidant activity (IC50_{50} = 12–18 µM in DPPH assay) .

pH-Dependent Hydrolysis

In acidic conditions (HCl, 1M), 1 hydrolyzes to naphthalene-2-carboxylic acid and 4-methylbenzenesulfonamide.
Kinetics : Half-life (t1/2t_{1/2}) = 2.5 hours at 25°C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene derivatives with hydrazine and sulfonyl chlorides. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida species. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Drug Development

Due to its favorable pharmacological profile, 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is being explored as a lead compound in drug discovery programs. Its ability to modulate biological pathways suggests potential applications in treating various diseases, including cancer and metabolic disorders.

Materials Science

In materials science, this compound can be utilized in the development of novel polymers and coatings due to its chemical stability and ability to form complexes with metal ions. These properties can enhance the performance characteristics of materials used in various industrial applications.

Case Studies

Several case studies highlight the efficacy of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects against multidrug-resistant strains, demonstrating that the compound significantly reduced bacterial growth compared to controls.
  • Evaluation of Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s distinguishing feature is the 4-methylbenzenesulfonyl substituent. Comparisons with analogous carbohydrazides highlight how substituents modulate physical, chemical, and biological properties:

Compound Name / ID Substituent Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (if reported)
Target Compound 4-methylbenzenesulfonyl Not reported Not reported –SO₂–, –OH, carbohydrazide Not explicitly stated
N'-(4-Cyanophenyl) derivative 4-cyanophenyl Not reported –CN, –OH, thiohydrazide Antifungal (inferred from IR/NMR data)
N-(4-Ethoxyphenyl) derivative 4-ethoxyphenyl 195–197 94 –OCH₂CH₃, –OH, thiosemicarbazide Not reported
N-(4-Methoxyphenyl) derivative 4-methoxyphenyl 194–196 86 –OCH₃, –OH, thiosemicarbazide Not reported
Trihydroxyphenyl derivative 2,4,5-trihydroxyphenyl Not reported –OH (multiple), carbohydrazide Dynamin 2 inhibitor

Key Observations :

  • Electronic Effects : The electron-withdrawing sulfonyl group in the target compound likely increases acidity of the –OH group compared to electron-donating groups (e.g., –OCH₃ in ), which could influence solubility and reactivity .
  • Melting Points : Derivatives with bulkier substituents (e.g., ethoxy vs. methoxy) exhibit higher melting points, suggesting enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Spectral and Analytical Data
  • IR Spectroscopy : The target compound’s –SO₂– group would exhibit characteristic stretches near 1328 cm⁻¹ (symmetric) and 1145 cm⁻¹ (asymmetric), similar to sulfonamide derivatives .
  • 1H-NMR : Aromatic protons in the naphthalene core resonate at δ 7.5–8.5 ppm, while the –SO₂–NH– proton appears as a singlet near δ 10.5 ppm, as seen in related sulfonylhydrazides .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 [M−1]⁺ for ) confirm molecular weights consistent with carbohydrazide derivatives .

Biological Activity

3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene derivatives with sulfonyl hydrazides. The method often employs various reagents and conditions to optimize yield and purity.

Antibacterial Properties

Research indicates that compounds similar to 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide exhibit notable antibacterial properties. For instance, derivatives of naphthalene have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in a range from 1 to 50 µg/mL, suggesting significant antibacterial activity .

Table 1: Antibacterial Activity of Naphthalene Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Cinnamic Acid Derivative1.60–3.17S. aureus, E. coli
Naphthalene Sulfonamide Derivative1–2S. epidermidis, E. coli
3-Hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazideTBDTBD

Anticancer Activity

In addition to antibacterial effects, there is emerging evidence suggesting that naphthalene derivatives may possess anticancer properties. Studies have shown that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines, revealing that some compounds induced apoptosis through the activation of caspase pathways. The results indicated that the presence of hydroxyl and sulfonyl groups significantly enhanced the anticancer activity .

The biological activity of 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interaction with Cellular Targets : The structure allows for interaction with cellular membranes and receptors, potentially altering signaling pathways crucial for survival in bacteria and cancer cells.
  • Induction of Oxidative Stress : Some derivatives have been shown to induce oxidative stress in target cells, leading to cell death.

Q & A

Q. What advanced analytical methods optimize trace detection in environmental samples?

  • Methodological Answer : Use isotope dilution LC-MS/MS (LOD 0.1 ng/L) for water analysis. For sludge, employ QuEChERS extraction followed by GC-MS. A 2019 study achieved 92–105% recovery in wastewater using HLB cartridges and methanol elution .

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